![molecular formula C12H17NO B1591178 4-(3-Methylphenoxy)piperidine CAS No. 63843-46-9](/img/structure/B1591178.png)
4-(3-Methylphenoxy)piperidine
Overview
Description
“4-(3-Methylphenoxy)piperidine” is a chemical compound with the empirical formula C12H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, one common synthetic route for piperidine derivatives involves the reaction of diethanolamine with m-chloroaniline .
Molecular Structure Analysis
The molecular weight of “4-(3-Methylphenoxy)piperidine” is 227.73 . The SMILES string representation of the molecule is CC1=CC(OC2CCNCC2)=CC=C1.[H]Cl
.
Chemical Reactions Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Pharmaceutical Intermediate
“4-(3-Methylphenoxy)piperidine” is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical compounds.
Drug Designing
Piperidine-containing compounds, such as “4-(3-Methylphenoxy)piperidine”, represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread .
Anticancer Applications
Piperidine derivatives, including “4-(3-Methylphenoxy)piperidine”, have shown promising results in the field of cancer research . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antimicrobial Applications
Piperidine derivatives are also being utilized as antimicrobial agents . They have shown effectiveness against a variety of microbial strains.
Analgesic Applications
Piperidine derivatives have been used as analgesic agents . They can help in relieving pain and are used in the development of pain management drugs.
Anti-inflammatory Applications
Piperidine derivatives are known for their anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions.
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . They can help in managing and treating certain mental and mood disorders.
Anticoagulant Applications
Piperidine derivatives have been used as anticoagulant agents . They can prevent or reduce coagulation of blood, thereby prolonging the clotting time.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(3-methylphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSXWJCYCFVWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589388 | |
Record name | 4-(3-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenoxy)piperidine | |
CAS RN |
63843-46-9 | |
Record name | 4-(3-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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